(R)-3-Piperidinemethanamine dihydrobromide
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Overview
Description
®-3-Piperidinemethanamine dihydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Piperidinemethanamine dihydrobromide typically involves the reaction of piperidine with formaldehyde and hydrogen bromide. The process can be summarized as follows:
Formation of Intermediate: Piperidine reacts with formaldehyde to form an intermediate compound.
Hydrobromide Addition: The intermediate is then treated with hydrogen bromide to yield ®-3-Piperidinemethanamine dihydrobromide.
Industrial Production Methods
In industrial settings, the production of ®-3-Piperidinemethanamine dihydrobromide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-Piperidinemethanamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
®-3-Piperidinemethanamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Piperidinemethanamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of ®-3-Piperidinemethanamine dihydrobromide.
Piperazine: Another piperidine derivative with similar structural features but different chemical properties.
Piperidinone: A ketone derivative of piperidine with distinct reactivity.
Uniqueness
®-3-Piperidinemethanamine dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which imparts distinct solubility and reactivity characteristics compared to other piperidine derivatives.
Properties
IUPAC Name |
[(3R)-piperidin-3-yl]methanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2BrH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZDHTXSQBQGMY-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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